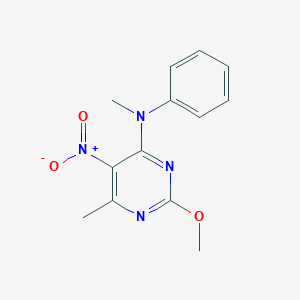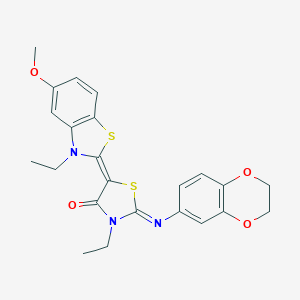![molecular formula C11H6BrNO4S B413221 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B413221.png)
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring fused with a dioxolane ring and a brominated benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method starts with the bromination of benzo[d][1,3]dioxole to obtain 6-bromobenzo[d][1,3]dioxole. This intermediate is then subjected to a condensation reaction with thiazolidine-2,4-dione in the presence of a suitable base, such as sodium hydroxide, to form the final product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance in cells.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Troglitazone: An older thiazolidinedione with a similar structure but different pharmacological profile.
Uniqueness
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione is unique due to the presence of the brominated benzene ring and the dioxolane moiety, which may confer distinct chemical and biological properties compared to other thiazolidinediones. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for further research and development.
属性
分子式 |
C11H6BrNO4S |
|---|---|
分子量 |
328.14g/mol |
IUPAC 名称 |
(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H6BrNO4S/c12-6-3-8-7(16-4-17-8)1-5(6)2-9-10(14)13-11(15)18-9/h1-3H,4H2,(H,13,14,15)/b9-2+ |
InChI 键 |
ZKYVGMMEWZRAPH-XNWCZRBMSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=O)S3)Br |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)S3)Br |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)S3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B413138.png)
![5-[(2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B413142.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413143.png)
![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B413146.png)
![5-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B413148.png)
![4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)[4-(PROPAN-2-YL)PHENYL]METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413150.png)
![4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B413151.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B413155.png)
![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B413157.png)
![4-Bromo-2-[({4'-nitro[1,1'-biphenyl]-4-yl}imino)methyl]phenyl benzoate](/img/structure/B413158.png)

![2-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B413162.png)
![2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B413163.png)
